molecular formula C17H18ClFN2OS B2844415 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide CAS No. 2034400-12-7

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide

Cat. No.: B2844415
CAS No.: 2034400-12-7
M. Wt: 352.85
InChI Key: AFIXZRAFLNHYKT-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluorine, and thiazole groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazole intermediate.

    Benzamide Formation: The final step involves the acylation of the thiazole derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(thiazol-2-yl)acetamide: Shares the thiazole and chloro substituents but lacks the cyclohexyl and fluorobenzamide groups.

    6-fluoro-2-chlorobenzamide: Contains the benzamide core with chloro and fluoro substituents but lacks the thiazole and cyclohexyl groups.

Uniqueness

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide is unique due to the combination of its substituents, which confer distinct chemical properties and biological activities. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzamide core, thiazole ring, and cyclohexyl group, which contribute to its distinct chemical properties and biological effects.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C17H18ClFN2OS, and it has a molecular weight of approximately 348.85 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C17H18ClFN2OS c18 12 7 4 8 13 19 16 12 17 22 20 9 15 21 14 10 23 15 11 5 2 1 3 6 11 h4 7 8 10 11H 1 3 5 6 9H2 H 20 22 \text{InChI }\text{InChI 1S C17H18ClFN2OS c18 12 7 4 8 13 19 16 12 17 22 20 9 15 21 14 10 23 15 11 5 2 1 3 6 11 h4 7 8 10 11H 1 3 5 6 9H2 H 20 22 }

The biological activity of this compound is primarily attributed to its interactions with various biological targets. While the exact molecular mechanism remains under investigation, thiazole derivatives are known to influence cellular processes through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling and gene expression.
  • Cell Cycle Regulation : Potential effects on cell cycle progression have been observed in related compounds.

Cellular Effects

Research indicates that thiazole derivatives can significantly impact cellular functions such as:

  • Cell Proliferation : In vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Gene Expression Modulation : Changes in the expression levels of genes associated with cell survival and proliferation have been reported.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the unique biological profile of this compound:

Compound NameStructureBiological Activity
2-chloro-N-(thiazol-2-yl)acetamideStructureModerate inhibition of cancer cell lines
6-fluoro-2-chlorobenzamideStructureAntimicrobial properties
4-chloro-benzamidesVariousRET kinase inhibition

The presence of the cyclohexyl group in this compound enhances its lipophilicity and membrane permeability compared to other benzamide derivatives.

In Vitro Studies

Recent studies have explored the effects of this compound on various cancer cell lines:

  • Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF7 cells at concentrations above 10 µM.
  • Leukemia Cells : In CCRF-CEM/R human T-cell lymphoblastic leukemia cells, the compound showed a dose-dependent inhibition of cell growth.

In Vivo Studies

Preliminary in vivo studies indicate potential antitumor efficacy in animal models:

  • Xenograft Models : Tumor-bearing mice treated with the compound exhibited reduced tumor volume compared to control groups.
  • Survival Rates : Enhanced survival rates were noted in treated groups, suggesting potential therapeutic benefits.

Properties

IUPAC Name

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2OS/c18-12-7-4-8-13(19)16(12)17(22)20-9-15-21-14(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIXZRAFLNHYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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